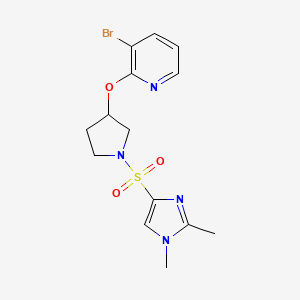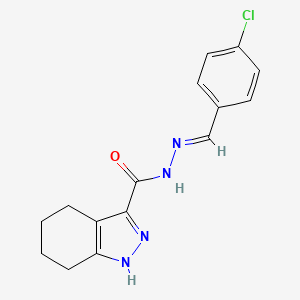
(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N’-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is likely to be an organic compound containing a indazole ring which is a fused two-ring system, consisting of a benzene ring and a nitrogen-containing pyrazole ring. The “E” in the name indicates the geometry around the double bond, with the hydrogen and the 4-chlorobenzylidene group being on opposite sides of the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The benzylidene moiety would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chloro substituent on the benzylidene moiety, and the electron-donating effect of the nitrogen atoms in the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbohydrazide group and the aromatic indazole ring could impact its solubility, while the chloro substituent could affect its reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of Dopamine Neuron Firing
Pramipexole, an amino-benzathiazole, which shares structural similarities with indazole derivatives, has been studied for its effects on dopamine neuron firing. This compound binds selectively and with high affinity to dopamine D2-like receptors, showing the highest affinity at dopamine D3 receptors. Such studies highlight the potential application of structurally related compounds in neuropharmacology, specifically in the treatment of Parkinson's disease and possibly other neurological disorders (Piercey et al., 1996).
Antimicrobial and Anti-inflammatory Applications
Benzydamine hydrochloride, another indazole compound, has been used for its anti-inflammatory, analgesic, and antipyretic actions, demonstrating the potential of indazole derivatives in the development of treatments for inflammation and pain (Bruynzeel, 1986).
Oncology Research
Temozolomide, an imidazole tetrazinone, underlines the significance of imidazole compounds in oncology, particularly in treating progressive low-grade glioma. This showcases the broader potential of imidazole and indazole derivatives in cancer therapy (Quinn et al., 2003).
Novel Cannabimimetic Compounds
The study of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, demonstrates the research interest in indazole derivatives for understanding new psychoactive substances. Such research is crucial for drug policy and public health safety (Kavanagh et al., 2012).
Exploration of Ruthenium-based Compounds in Cancer Therapy
The development of IT-139, a ruthenium-based compound with a core indazole structure, for treating advanced solid tumors illustrates the exploration of indazole derivatives in developing novel cancer therapies. This research indicates the potential for such compounds to offer new avenues in cancer treatment with manageable safety profiles and modest anti-tumor activity (Burris et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have shown promising inhibitory effects against cancer cell lines . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonds or other types of chemical interactions . The presence of the chlorobenzylidene group could potentially enhance the compound’s reactivity, allowing it to form strong interactions with its targets .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . Therefore, it is possible that this compound may also affect pathways related to cell cycle regulation and programmed cell death.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . Therefore, it is plausible that this compound may also have similar effects, leading to the inhibition of cell proliferation and induction of cell death.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGJXFCLDYQBFQ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Cyclopropylmethyl)-2-[(3,3-dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridine](/img/structure/B2884659.png)
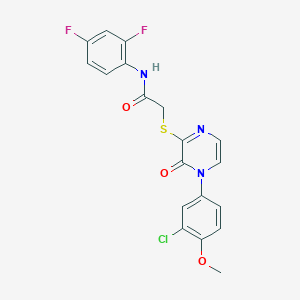
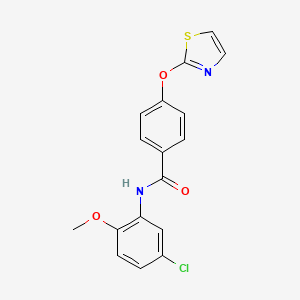
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

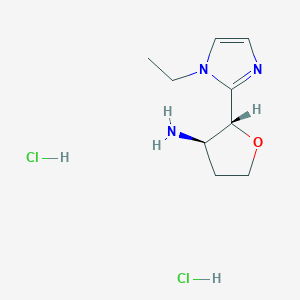
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)


![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)

